molecular formula C19H21NO4 B2601429 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid CAS No. 1215034-62-0

4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid

Cat. No.: B2601429
CAS No.: 1215034-62-0
M. Wt: 327.38
InChI Key: MLILKIVMLLNPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is a synthetic organic compound with a molecular formula of C19H21NO4 and a molecular weight of 327.4 g/mol . This molecule features a benzoic acid group and a tert-butoxycarbonyl (Boc)-protected amine group on a biphenyl scaffold, making it a valuable building block in medicinal chemistry and drug discovery research . The Boc group serves as a crucial protecting group for amines, allowing for selective reactions to be carried out at the carboxylic acid moiety or the central aromatic core. This compound is adept for use in the synthesis of more complex molecules, such as through amide bond formation or as a precursor for pharmaceutical intermediates. It is supplied with a certification for Research Use Only and is strictly intended for laboratory research purposes. Researchers are advised to consult the material's safety data sheet prior to use.

Properties

IUPAC Name

4-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-15-6-4-5-7-16(15)13-8-10-14(11-9-13)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILKIVMLLNPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The resulting Boc-protected amine is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

  • The compound serves as a key intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve solubility in drug formulations. For instance, derivatives of this compound have been explored for their potential in targeting specific biological pathways involved in diseases such as cancer and inflammation.

2. Peptide Synthesis

  • The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The ability to selectively protect amino groups facilitates the stepwise construction of peptides, making this compound valuable in the design of peptide-based therapeutics.

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

  • This compound has been utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, such as amide formation and coupling reactions, which are essential in organic synthesis.

2. Catalysis

  • Research indicates that derivatives of this compound can act as catalysts or ligands in metal-catalyzed reactions, enhancing reaction efficiency and selectivity. This application is particularly relevant in the development of new synthetic methodologies.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the successful use of 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid as a precursor for synthesizing peptide derivatives with enhanced bioactivity against specific cancer cell lines. The Boc protection allowed for controlled deprotection steps, leading to high yields of the desired peptides.

Case Study 2: Catalytic Applications

In another research project, derivatives of this compound were tested as ligands in palladium-catalyzed cross-coupling reactions. The presence of the Boc group improved the stability and solubility of the ligands, resulting in higher reaction rates and better yields compared to traditional ligands.

Mechanism of Action

The mechanism of action of 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions . The benzoic acid moiety may also interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features Reference
4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid C₁₄H₁₉NO₄ 265.31 Boc-protected aminomethyl group at phenyl ortho position Base-stable, acid-labile protecting group; used in peptide synthesis
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid C₁₉H₂₀N₂O₅ 356.37 Carbamoyl linker between phenyl rings Enhanced hydrogen-bonding capacity; potential for biomolecular interactions
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid C₃₄H₃₁NO₅ 549.62 Fmoc-protected amino group; tert-butyl benzyloxy substituent Acid-stable, base-labile Fmoc group; high synthetic yield (85%)
4-(1-((tert-butoxycarbonyl)amino)-2-methylpropan-2-yl)benzoic acid C₁₆H₂₁NO₄ 291.34 Branched alkyl chain with Boc-protected amine Increased steric hindrance; altered solubility profile
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid C₁₄H₁₉NO₄ 265.31 Ethyl linker instead of methylene Similar molecular weight but different conformational flexibility

Research Findings and Functional Implications

Protecting Group Stability :

  • The Boc group in the target compound offers stability under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) where Fmoc (acid-labile) groups are incompatible . In contrast, the Fmoc analog () is preferred in acid-sensitive syntheses due to its base-lability.

However, this modification increases molecular weight by ~91 g/mol, which may affect pharmacokinetics.

Steric and Solubility Profiles :

  • Branched alkyl chains () introduce steric hindrance, reducing reactivity but improving lipid solubility. Conversely, the ethyl linker in marginally increases conformational flexibility compared to the methylene bridge in the parent compound .

Synthetic Utility :

  • The Fmoc derivative () achieves an 85% yield under optimized conditions, suggesting efficient coupling strategies for similar aromatic systems . The Boc-protected analogs generally exhibit moderate-to-high yields, with purity >98% in commercial preparations (e.g., ) .

Biological Activity

4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid, commonly referred to as Boc-amino benzoic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and solubility in various solvents. Its chemical structure can be represented as follows:

  • IUPAC Name : 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
  • Molecular Formula : C15H19NO4
  • Molecular Weight : 281.32 g/mol

The biological activity of Boc-amino benzoic acid primarily involves its interaction with specific enzymes and receptors. The presence of the Boc group allows for selective inhibition of certain proteases, particularly serine proteases. This interaction occurs through reversible covalent bonding with the active site serine residue, leading to enzyme inhibition, which is crucial in various physiological processes.

Enzyme Inhibition

Boc-amino benzoic acid has been shown to exhibit significant inhibitory activity against serine proteases. This property is particularly useful in developing therapeutic agents targeting diseases characterized by abnormal protease activity, such as cancer and inflammatory disorders.

Antimicrobial Activity

Recent studies have indicated that derivatives of Boc-amino benzoic acid possess antimicrobial properties. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, suggesting potential applications in treating bacterial infections .

Case Studies

  • Inhibition of Cancer Cell Proliferation
    • A study investigated the effects of Boc-amino benzoic acid on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in various cancer models, attributed to its ability to induce apoptosis through the inhibition of specific proteases involved in cell cycle regulation.
  • Anti-inflammatory Effects
    • Research focused on the anti-inflammatory properties of Boc-amino benzoic acid showed that it significantly reduced pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionSerine ProteasesReversible inhibition
AntimicrobialStaphylococcus aureusMIC = 3.12 - 12.5 μg/mL
AntimicrobialEscherichia coliMIC = 3.12 - 12.5 μg/mL
Cancer Cell ProliferationVarious Cancer LinesDose-dependent inhibition
Anti-inflammatoryCytokine ProductionReduced cytokine levels

Pharmacokinetics

The pharmacokinetic profile of Boc-amino benzoic acid suggests moderate stability in physiological conditions, with a half-life that supports its use in therapeutic applications. The compound's solubility is significantly enhanced due to the presence of the Boc group, facilitating oral bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid?

  • Methodology : The compound is typically synthesized via sequential protection and coupling reactions. For example:

Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to the amine functionality using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ in THF/H₂O) .

Coupling Reactions : The Boc-protected amine is then coupled to a benzyl or benzoic acid derivative via amide bond formation, often employing carbodiimide reagents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling for aromatic systems .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Purification typically involves column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and benzoic acid protons (δ ~12-13 ppm for -COOH) .
  • HPLC/MS : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) validate molecular weight and purity (>95%) .
  • Melting Point Analysis : Consistency with literature values ensures crystallinity and purity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotameric equilibria of the Boc group or solvent effects.

  • Resolution :

Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow conformational changes and resolve overlapping peaks .

2D NMR (COSY, HSQC) : Maps coupling interactions and assigns protons/carbons unambiguously .

  • Example : In crystallographic studies of analogous benzoic acid derivatives, hydrogen bonding networks can alter chemical shifts, requiring complementary XRD validation .

Q. How can computational modeling enhance the design of derivatives for catalytic or medicinal applications?

  • Methodology :

Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) to assess reactivity in catalytic cycles or ligand-receptor interactions .

Molecular Dynamics (MD) : Simulates conformational stability of the Boc-protected moiety in solvent environments, guiding solubility optimization .

  • Application : Studies on similar compounds (e.g., 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid) highlight the role of substituents in modulating bioactivity or catalytic efficiency .

Q. What experimental designs are critical for studying its stability under varying pH and temperature conditions?

  • Protocol :

pH Stability : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC at timed intervals. The Boc group is labile under acidic conditions (pH < 2), requiring neutral to basic conditions for stability .

Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds (e.g., Boc deprotection occurs at ~150°C) .

  • Data Interpretation : Compare degradation profiles with structurally related compounds (e.g., tert-butyl carbamates) to identify protective strategies .

Applications in Academic Research

Q. How is this compound utilized in peptide mimetics or PROTAC (Proteolysis-Targeting Chimera) design?

  • Role : The Boc group serves as a temporary amine protector during solid-phase peptide synthesis (SPPS), while the benzoic acid moiety enables conjugation to targeting ligands .
  • Case Study : In PROTACs, the compound’s aromatic core facilitates linker optimization for E3 ligase recruitment, as seen in studies with analogous triazine-based systems .

Q. What role does it play in metal-organic framework (MOF) or polymer synthesis?

  • Application : The benzoic acid group acts as a coordinating ligand for metal nodes (e.g., Zn, Cu) in MOFs, while the Boc group introduces porosity or functional handles.
  • Example : Research on 4-formylbenzoic acid derivatives demonstrates how carboxylate groups stabilize MOF architectures, guiding analogous designs for gas storage or catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.